Z-Val-Phe is derived from the natural amino acids valine and phenylalanine. Amino acids are organic compounds that serve as the building blocks of proteins, classified based on their side chain properties into categories such as essential, non-essential, polar, and non-polar. Valine and phenylalanine are both classified as non-polar, hydrophobic amino acids, with valine being an essential amino acid that must be obtained through diet, while phenylalanine can be synthesized from another amino acid, tyrosine .
The synthesis of Z-Val-Phe typically involves the coupling of N-carbobenzyloxy-L-valine with L-phenylalanine. Common methods include:
In industrial settings, automated peptide synthesizers are utilized for large-scale production. Solid-phase peptide synthesis (SPPS) techniques streamline the process by allowing for sequential coupling of protected amino acids on a solid support, minimizing purification steps .
The molecular structure of Z-Val-Phe can be represented by its chemical formula . Its structure includes:
Z-Val-Phe can undergo several chemical reactions:
Z-Val-Phe acts primarily as an inhibitor of calpain enzymes, which are cysteine proteases involved in various cellular processes including apoptosis and cell signaling. The mechanism involves:
Due to its peptide nature, Z-Val-Phe has low oral bioavailability attributed to enzymatic degradation in the gastrointestinal tract and limited absorption across intestinal membranes.
Z-Val-Phe has significant applications in scientific research:
This comprehensive analysis highlights Z-Val-Phe's importance in biochemical research and its potential applications in therapeutic contexts.
Carbodiimide reagents, particularly DCC (N,N′-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), are foundational to Z-Val-Phe synthesis. These compounds activate the carboxyl group of Z-Val (N-benzyloxycarbonyl-L-valine) to facilitate nucleophilic attack by the amino group of L-phenylalanine, forming the peptide bond. EDC operates optimally in aqueous or polar solvents (e.g., DMF), generating a water-soluble urea by-product that simplifies purification. This makes it ideal for solution-phase synthesis of Z-Val-Phe, especially when minimizing solvent toxicity is prioritized [2] [7]. In contrast, DCC excels in non-aqueous environments (e.g., dichloromethane), where its hydrophobicity prevents hydrolysis of the active O-acylisourea intermediate. However, DCC produces dicyclohexylurea (DCU), an insoluble by-product requiring filtration, complicating large-scale workflows [2] [9]. Both reagents function as "zero-length" crosslinkers, meaning they form amide bonds without incorporating themselves into the final product [1] [7].
Table 1: Comparative Analysis of Carbodiimides in Z-Val-Phe Synthesis
Parameter | DCC | EDC |
---|---|---|
Solubility | Organic solvents (e.g., DCM) | Aqueous buffers/polar solvents |
By-product | Insoluble DCU (requires filtration) | Soluble urea (easily removed) |
Reaction Scale | Limited by DCU removal | Scalable; compatible with SPPS |
Typical Use Case | Organic-phase peptide synthesis | Bioconjugation or aqueous-phase synthesis |
Base additives are critical for neutralizing HCl (from EDC) and optimizing reaction kinetics but pose a risk of racemization at chiral centers. N-methylmorpholine (NMM) is preferred for Z-Val-Phe synthesis due to its moderate basicity (pKa ~7.4), which minimizes epimerization at Val or Phe residues. In contrast, stronger bases like DMAP (4-dimethylaminopyridine) accelerate racemization via oxazolone intermediate formation, particularly at activated carboxyl groups [9]. Collidine (2,4,6-trimethylpyridine), with a pKa of 7.4, offers a viable alternative for acid-sensitive sequences. Studies show that NMM concentrations >2 equivalents reduce yields by promoting hydrolysis of the O-acylisourea intermediate, whereas 1–1.5 equivalents balance efficiency and stereochemical integrity [9].
Table 2: Impact of Base Additives on Racemization and Yield
Base | pKa | Racemization Risk | Yield in Z-Val-Phe Synthesis | Recommendation |
---|---|---|---|---|
NMM | 7.4 | Low | 85–92% | Optimal for most cases |
DMAP | 9.7 | High | 60–75% | Avoid |
Collidine | 7.4 | Moderate | 80–88% | Use for acid-sensitive sequences |
SPPS revolutionizes Z-Val-Phe manufacturing by enabling iterative coupling cycles on functionalized resins (e.g., Wang or Rink amide resin). The Fmoc-protected Phe is anchored to the resin via its C-terminus, followed by deprotection and sequential coupling with Z-Val. DIC (diisopropylcarbodiimide) replaces DCC/EDC in SPPS due to its organic solubility and non-particulating urea by-product, facilitating automated washing steps. Continuous flow reactors enhance scalability, achieving >95% coupling efficiency per cycle and reducing reaction times by 40% compared to batch methods [2] [9]. Industrial-scale SPPS produces Z-Val-Phe at multi-kilogram scales with <0.5% epimerization, validated by chiral HPLC.
Solution-phase synthesis remains viable for small-scale Z-Val-Phe preparation but suffers from cumbersome purification after each coupling step. SPPS eliminates intermediate isolations, improving overall yield (78% vs. 65% for solution-phase) and reducing solvent consumption. However, resin loading limitations (~0.5–1.2 mmol/g) constrain single-batch output. Hybrid approaches leverage solution-phase synthesis of Z-Val-Phe fragments followed by SPPS conjugation, optimizing efficiency for long peptides. Economic analyses show SPPS reduces production costs by 30% for sequences requiring >5 coupling steps [9].
Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) outperforms traditional additives like HOBt in carbodiimide-mediated Z-Val-Phe synthesis. Its pyrimidinone scaffold enhances nucleophilicity, accelerating the conversion of O-acylisourea intermediates to stable active esters. This reduces epimerization to <0.3% during Z-Val-Phe assembly, compared to 1.5–2% with HOBt [4] [8]. Oxyma-B’s solubility in DMF, THF, and acetonitrile broadens solvent compatibility, while its non-explosive nature simplifies handling and storage. In tests with sterically hindered sequences (e.g., Aib-enkephalin), Oxyma-B maintained >98% chiral purity, confirming its utility in complex syntheses [8].
Table 3: Racemization Suppression by Oxyma Derivatives in Z-Val-Phe Synthesis
Additive | Racemization (%) | Coupling Yield (%) | Solubility Profile | Stability |
---|---|---|---|---|
Oxyma-B | <0.3 | 90–95 | DMF, THF, ACN | High; non-hygroscopic |
HOBt | 1.5–2.0 | 85–90 | DMF, DCM | Low; explosive risk |
HOAt | 0.8–1.2 | 88–93 | DMF | Moderate |
HOAt (1-hydroxy-7-azabenzotriazole) exhibits anchimeric assistance, where its aza-nitrogen coordinates with the carbonyl oxygen, stabilizing the transition state and suppressing racemization. When combined with HOBt in a 1:1 ratio, it enhances coupling efficiency for sterically hindered residues like Val or Ile in Z-Val-Phe synthesis. This synergy reduces reaction times by 50% and achieves racemization levels of <1% [5] [9]. Newer derivatives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) further improve safety profiles without sacrificing performance, though Oxyma-B remains superior for stereocritical applications [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7